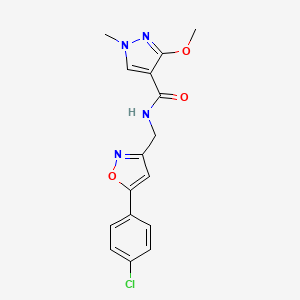
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
-
Formation of Azide Intermediate: : The synthesis begins with the preparation of an azide intermediate. This is usually achieved by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.
-
Cycloaddition Reaction: : The azide intermediate undergoes a cycloaddition reaction with phenylacetylene in the presence of a copper(I) catalyst
-
Amination: : The final step involves the introduction of an amine group at the 5-position of the triazole ring. This can be achieved through various methods, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反応の分析
Types of Reactions
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl group, converting it to a carboxylic acid or aldehyde.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the triazole ring or other functional groups present in the compound.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., methyl iodide), Acylating agents (e.g., acetic anhydride)
Major Products Formed
Oxidation: Carboxylic acids, Aldehydes
Reduction: Reduced triazole derivatives
Substitution: Halogenated, alkylated, or acylated derivatives
科学的研究の応用
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
-
Agriculture: : Triazole compounds are used as fungicides and plant growth regulators. They help protect crops from fungal infections and improve plant growth and yield.
-
Materials Science: : The compound is used in the development of advanced materials, such as polymers and coatings. Triazole derivatives enhance the thermal stability, mechanical properties, and chemical resistance of these materials.
-
Biological Research: : The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions. It is also used in the synthesis of bioconjugates for imaging and diagnostic applications.
作用機序
The mechanism of action of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. This is particularly relevant in its antimicrobial and antifungal activities.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting the replication and transcription processes. This mechanism is important in its anticancer activity.
-
Signal Transduction Modulation: : The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins. This affects cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
-
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole: : This compound lacks the amine group at the 5-position, which may affect its biological activity and chemical reactivity.
-
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: : This compound has a carboxylic acid group instead of a methylphenyl group, leading to different chemical properties and applications.
-
4-(4-methylphenyl)-1H-1,2,3-triazole-5-thiol:
By comparing these compounds, the unique structural features and functional groups of this compound can be appreciated, along with their impact on its chemical and biological properties.
特性
IUPAC Name |
5-(4-methylphenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-7-9-12(10-8-11)14-15(16)19(18-17-14)13-5-3-2-4-6-13/h2-10H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSYOSDHWWYQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3,4-dimethylbenzamide](/img/structure/B2829318.png)






![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)

![2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2829334.png)

